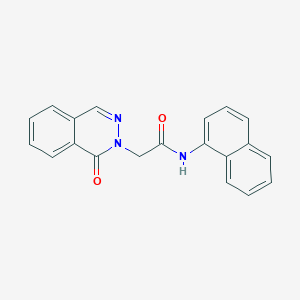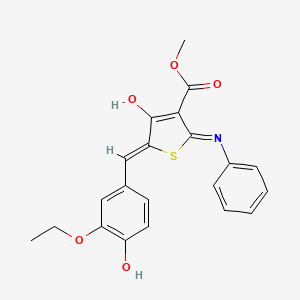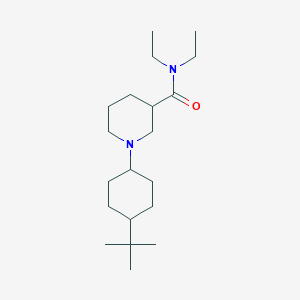
N-1-naphthyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-naphthyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as NAPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. NAPA is a member of the phthalazinone family and is known for its unique chemical properties, making it an attractive candidate for various research studies.
作用机制
The mechanism of action of NAPA is not yet fully understood. However, it has been suggested that NAPA may act as an inhibitor of various enzymes and proteins involved in the development and progression of diseases. For example, NAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
NAPA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. NAPA has also been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential use as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of NAPA is its unique chemical properties, which make it an attractive candidate for various research studies. However, one of the limitations of NAPA is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving NAPA. One area of research is the development of novel NAPA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of NAPA as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of NAPA and its potential applications in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, N-1-naphthyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. NAPA has been extensively studied for its potential applications as an analgesic, anti-inflammatory, and anti-cancer agent. Further research is needed to fully understand the mechanism of action of NAPA and its potential applications in the field of biochemistry and pharmacology.
合成方法
The synthesis of NAPA involves the reaction of 1-naphthylamine with phthalic anhydride, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
NAPA has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. NAPA has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-naphthalen-1-yl-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(22-18-11-5-8-14-6-1-3-9-16(14)18)13-23-20(25)17-10-4-2-7-15(17)12-21-23/h1-12H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJAYCVMCQEQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)

![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6074737.png)
![N,N-diethyl-1-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-piperidinecarboxamide](/img/structure/B6074738.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)
